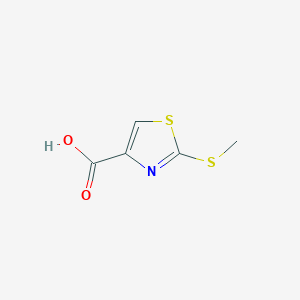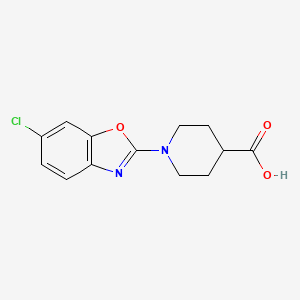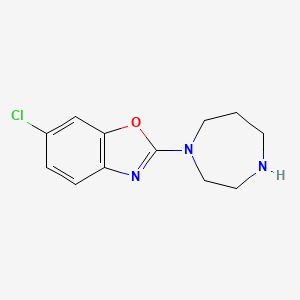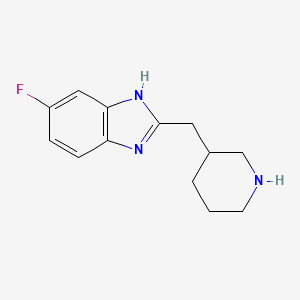
2-(Methylthio)-1,3-thiazole-4-carboxylic acid
Vue d'ensemble
Description
2-(Methylthio)-1,3-thiazole-4-carboxylic acid, also known as MTCA, is a sulfur-containing organic compound that is widely used in various scientific fields. It is a versatile and widely applicable compound, with applications ranging from biochemistry and physiology to organic synthesis. In
Applications De Recherche Scientifique
3. Methods of Application or Experimental Procedures The study investigated the effects of novel 2-methylthio dihydropyrimidines on cell viability in human leukemia cell lines, NB4 and HL-60 cells . The compounds were applied at low concentrations for 96 hours .
4. Results or Outcomes Treatment with one of the compounds, DP03, resulted in a significant decrease in cell viability of NB4 cells . The study found that the cytotoxicity of DP03 against NB4 cells was associated with the induction of apoptosis, which was accompanied by the activation of caspase-8, -9, and -3 .
3. Methods of Application or Experimental Procedures The synthetic strategies developed to access the novel 2-aminothiazole derivatives include N-substituted, 3-substituted, 4-substituted, multi-substituted, aryl/alkyl substituents or acyl/other substituents .
4. Results or Outcomes The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities (anticancer, antioxidant, antimicrobial, and anti-inflammatory activities) .
3. Methods of Application or Experimental Procedures The synthetic strategies developed to access the novel 2-aminothiazole derivatives include N-substituted, 3-substituted, 4-substituted, multi-substituted, aryl/alkyl substituents or acyl/other substituents .
4. Results or Outcomes The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities (anticancer, antioxidant, antimicrobial, and anti-inflammatory activities) .
Propriétés
IUPAC Name |
2-methylsulfanyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S2/c1-9-5-6-3(2-10-5)4(7)8/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXGEQDZJYTMBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649260 | |
| Record name | 2-(Methylsulfanyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)-1,3-thiazole-4-carboxylic acid | |
CAS RN |
907543-75-3 | |
| Record name | 2-(Methylsulfanyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344411.png)
![5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344413.png)
![4-allyl-5-[1-(2,5-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344415.png)




![[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1344427.png)

![5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1344429.png)
![2-[(2-Bromophenyl)amino]propanohydrazide](/img/structure/B1344431.png)
![2-[(5-{[(4-bromophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344432.png)
![2-[(4-allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344433.png)